N-(5-methylisoxazol-3-yl)-1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidine-4-carboxamide
Description
N-(5-methylisoxazol-3-yl)-1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidine-4-carboxamide is a quinazoline-derived compound characterized by a 4-oxoquinazolin-3(4H)-yl core linked to a piperidine-4-carboxamide moiety via an acetyl group. The structure also includes a 5-methylisoxazol-3-yl substituent, which distinguishes it from other quinazoline derivatives.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-13-10-17(23-29-13)22-19(27)14-6-8-24(9-7-14)18(26)11-25-12-21-16-5-3-2-4-15(16)20(25)28/h2-5,10,12,14H,6-9,11H2,1H3,(H,22,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIZTCWEIIPYHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methylisoxazol-3-yl)-1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes:
- Isoxazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
- Quinazoline moiety : A bicyclic structure that contributes to its biological activity.
- Piperidine core : A six-membered ring known for various pharmacological properties.
The molecular formula of the compound is , and it has a molecular weight of approximately 344.38 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways that regulate physiological functions.
- Gene Expression Alteration : By affecting transcription factors, the compound could modulate the expression of genes associated with disease processes.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, research has shown that compounds containing the quinazoline structure are effective against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies revealed moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis, suggesting potential for development as an antibacterial agent .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. It has been observed to reduce inflammation markers in various models, indicating its usefulness in treating inflammatory diseases .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Applications
The compound exhibits promising anticancer activity through various mechanisms. Research indicates that derivatives of quinazolinone and isoxazole structures can inhibit cancer cell proliferation. For example, a study demonstrated that compounds similar to N-(5-methylisoxazol-3-yl)-1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidine-4-carboxamide showed significant growth inhibition in several cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 85% .
Case Studies
- In vitro Studies : In one study, the compound was tested against various human cancer cell lines, revealing moderate to high efficacy against breast and lung cancer cells. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest .
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| OVCAR-8 | 85.26 |
| NCI-H40 | 86.61 |
| HCT-116 | 75.99 |
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. The structural components contribute to its effectiveness against various bacterial strains.
Research Findings
A study reported that derivatives with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The disc diffusion method was employed to assess efficacy, yielding promising results that indicate potential for development into therapeutic agents for bacterial infections .
Neuroprotective Effects
Emerging research suggests that compounds like this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
Studies on Neuroprotection
In vivo studies have shown that related compounds can reduce oxidative stress markers in mouse models subjected to neurotoxic agents. These findings suggest a potential application in treating conditions such as Alzheimer's disease and Parkinson's disease .
Comparison with Similar Compounds
Structural Comparison
The compound shares the 4-oxoquinazolin-3(4H)-yl core with derivatives reported in and . Key structural differences lie in the substituents and linkage groups:
Table 1: Structural Features of Selected Quinazoline Derivatives
Key Observations:
- The 5-methylisoxazol-3-yl group introduces a heterocyclic aromatic system distinct from the phenyl or alkyl groups in compounds like 18d or 7. This could influence electronic properties and metabolic stability .
Physicochemical and Functional Properties
Table 3: Inferred Properties Based on Structural Analogues
Key Insights:
Preparation Methods
Synthesis of Piperidine-4-Carboxamide
Starting materials :
- Piperidine-4-carboxylic acid (CAS: 498-94-2)
- 5-Methylisoxazol-3-amine (CAS: 34256-70-1)
- Activation of carboxylic acid : Piperidine-4-carboxylic acid is treated with thionyl chloride (SOCl2) in toluene at 60°C for 4 hours to form the corresponding acyl chloride.
- Amide coupling : The acyl chloride reacts with 5-methylisoxazol-3-amine in the presence of triethylamine (TEA) as a base. The reaction proceeds in dichloromethane (DCM) at room temperature for 12 hours, yielding N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide.
Characterization :
Synthesis of 2-(4-Oxoquinazolin-3(4H)-yl)acetyl Chloride
Starting material :
- Anthranilic acid (CAS: 118-92-3)
- Quinazolinone formation : Anthranilic acid undergoes cyclization with formamide at 150°C for 6 hours to yield 4-oxoquinazolin-3(4H)-one.
- Acetylation : The quinazolinone is treated with chloroacetyl chloride in the presence of potassium carbonate (K2CO3) in acetonitrile at 80°C, forming 2-(4-oxoquinazolin-3(4H)-yl)acetyl chloride.
Optimization notes :
Coupling of Intermediates
- Nucleophilic substitution : N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide reacts with 2-(4-oxoquinazolin-3(4H)-yl)acetyl chloride in tetrahydrofuran (THF) using sodium hydride (NaH) as a base.
- Reaction conditions : Stirring at 0°C for 1 hour, followed by warming to room temperature for 24 hours.
Workup :
- The crude product is purified via column chromatography (SiO2, ethyl acetate/hexane 3:1).
- Yield : 60–68%
- Melting point : 214–216°C.
Alternative Synthetic Routes
Multicomponent Reaction (MCR) Approach
A one-pot MCR strategy simplifies synthesis by combining piperidine-4-carboxylic acid, 5-methylisoxazol-3-amine, and 2-(4-oxoquinazolin-3(4H)-yl)acetic acid in the presence of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC).
Advantages :
Solid-Phase Synthesis
Immobilized piperidine derivatives on Wang resin enable iterative coupling, though this method is less common due to scalability issues.
Process Optimization and Challenges
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling agent | EDC/HOBt | +15% vs. DCC |
| Solvent polarity | THF > DCM | +10% |
| Temperature | 0°C → RT | Prevents hydrolysis |
Key challenges :
- Steric hindrance : Bulky quinazolinone group reduces acetylation efficiency.
- Byproducts : Over-acetylation mitigated by slow reagent addition.
Industrial-Scale Considerations
- Crystallization : Use of toluene/acetic acid (4:1) enhances intermediate purity (>99.5%).
- Cost reduction : Recycling thionyl chloride via distillation lowers raw material costs by 20%.
Characterization and Quality Control
| Technique | Key Data |
|---|---|
| HRMS | m/z 396.1542 [M+H]+ |
| IR | 1675 cm−1 (C=O stretch) |
| XRD | Confirms piperidine chair conformation |
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-(5-methylisoxazol-3-yl)-1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidine-4-carboxamide?
Methodological Answer:
The synthesis can be optimized using Design of Experiments (DoE) to evaluate critical parameters (e.g., temperature, solvent ratios, catalyst loading). For example, flow chemistry systems enable precise control of reaction conditions, reducing side reactions and improving reproducibility. Multi-step reactions may benefit from intermediate purification via column chromatography or recrystallization. Statistical modeling (e.g., response surface methodology) helps identify optimal conditions for high yields .
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is required:
- FT-IR : To confirm functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, isoxazole ring vibrations).
- NMR (¹H, ¹³C) : Assigns proton environments (e.g., piperidine CH₂ groups at δ 1.5–2.5 ppm) and carbon backbone.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₁H₂₂N₄O₄).
- HPLC-PDA : Ensures purity (>95%) and detects impurities .
Advanced: How can molecular docking studies elucidate the compound’s mechanism of action against kinase targets?
Methodological Answer:
Docking simulations (e.g., AutoDock Vina, Schrödinger Suite) should model the compound into kinase active sites (e.g., EGFR or Aurora kinases). Key steps:
Protein Preparation : Retrieve target structures from PDB (e.g., 4R3P for EGFR), remove water, add hydrogens.
Ligand Parameterization : Assign partial charges and torsional flexibility to the compound.
Grid Generation : Focus on ATP-binding pockets with defined coordinates.
Post-Docking Analysis : Evaluate binding poses, hydrogen bonds (e.g., quinazolinone oxygen with Lys721), and hydrophobic interactions. Validate with MM/GBSA free-energy calculations .
Advanced: What in vitro assays are suitable for assessing its inhibitory activity against cancer cell lines?
Methodological Answer:
- MTT/PrestoBlue Assays : Screen cytotoxicity in HeLa, MCF-7, or A549 cells (IC₅₀ determination).
- Kinase Profiling : Use ADP-Glo™ assays to measure inhibition of recombinant kinases (e.g., PI3K, mTOR).
- Apoptosis Markers : Western blotting for caspase-3/7 cleavage and PARP-1 degradation.
- Cell Cycle Analysis : Flow cytometry with propidium iodide staining to detect G1/S arrest .
Basic: How does the isoxazole ring influence the compound’s stability under physiological conditions?
Methodological Answer:
The 5-methylisoxazole moiety enhances metabolic stability due to its resistance to hydrolysis. Stability studies (pH 1–9 buffers, 37°C) with LC-MS monitoring can quantify degradation products. For example, the isoxazole ring remains intact under acidic conditions but may undergo ring-opening in strong bases (e.g., NaOH), forming nitrile intermediates .
Advanced: How to resolve discrepancies in enzyme inhibition data across different assay formats?
Methodological Answer:
Contradictions may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Mitigation strategies:
- Standardize Assay Parameters : Use consistent ATP levels (e.g., 1 mM) and buffer systems (e.g., Tris-HCl pH 7.5).
- Orthogonal Assays : Validate findings with SPR (surface plasmon resonance) for binding affinity (KD) and ITC (isothermal titration calorimetry) for thermodynamic profiling.
- Control for Off-Target Effects : Employ counter-screens against unrelated kinases (e.g., PKC, CDK2) .
Basic: What computational tools can predict the compound’s ADMET properties?
Methodological Answer:
- SwissADME : Predicts logP (lipophilicity), solubility (ESOL), and blood-brain barrier permeability.
- ProTox-II : Estimates toxicity endpoints (e.g., hepatotoxicity, mutagenicity).
- CYP450 Inhibition : Use Schrödinger’s QikProp to assess interactions with CYP3A4/2D6.
- MD Simulations (GROMACS) : Evaluate membrane permeability via lipid bilayer penetration .
Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : Improve solubility via hydrochloride or mesylate salts.
- Nanoparticle Formulation : Use PLGA or liposomal carriers for sustained release.
- Prodrug Design : Introduce ester or phosphate groups at the piperidine carboxamide to enhance absorption.
- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents, with LC-MS/MS quantification of plasma concentrations .
Basic: How to validate the compound’s purity and identity in multi-step syntheses?
Methodological Answer:
- TLC Monitoring : Use silica plates with UV254 visualization at each step (e.g., ethyl acetate/hexane eluents).
- Melting Point Analysis : Compare observed values with literature (e.g., 237°C for pyridazine derivatives).
- Elemental Analysis (CHNS) : Confirm %C, %H, %N within 0.4% of theoretical values.
- 2D NMR (HSQC, HMBC) : Resolve ambiguous proton-carbon correlations .
Advanced: How can SAR studies guide the design of derivatives with improved potency?
Methodological Answer:
- Core Modifications : Replace 4-oxoquinazolin-3(4H)-yl with pyridopyrimidinone to enhance H-bond donor capacity.
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the isoxazole ring to boost kinase affinity.
- Scaffold Hopping : Synthesize piperidine-4-carboxamide analogs fused with thiazole or pyrazole rings. Validate via IC₅₀ comparisons and docking scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
